molecular formula C14H25NO B2406821 N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide CAS No. 2305468-62-4

N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B2406821
CAS No.: 2305468-62-4
M. Wt: 223.36
InChI Key: DRCNSWZQDQVGDD-UHFFFAOYSA-N
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Description

N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexyl ring, and an amide group linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 2-tert-butylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2R)-2-tert-butylcyclohexyl]prop-2-enamide: A stereoisomer with similar structural features but different spatial arrangement.

    2-tert-butylcyclohexyl acetate: A related compound with an acetate group instead of an amide group.

    tert-Butylcyclohexane: A simpler compound lacking the amide and prop-2-enamide functionalities.

Uniqueness

N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-tert-butylcyclohexyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-5-13(16)15-10-11-8-6-7-9-12(11)14(2,3)4/h5,11-12H,1,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNSWZQDQVGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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